molecular formula C6H2Br2FNO2 B1387193 1,3-Dibromo-2-fluoro-4-nitrobenzene CAS No. 557789-62-5

1,3-Dibromo-2-fluoro-4-nitrobenzene

Cat. No.: B1387193
CAS No.: 557789-62-5
M. Wt: 298.89 g/mol
InChI Key: KAZRLIFDXCGVJS-UHFFFAOYSA-N
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Description

1,3-Dibromo-2-fluoro-4-nitrobenzene: is an organic compound with the molecular formula C6H2Br2FNO2 . It is a derivative of benzene, where two bromine atoms, one fluorine atom, and one nitro group are substituted at the 1, 3, 2, and 4 positions, respectively. This compound is known for its unique chemical properties and is used in various chemical synthesis processes.

Mechanism of Action

The mechanism of action of 1,3-Dibromo-2-fluoro-4-nitrobenzene in chemical reactions is likely to involve the movement of electrons within the molecule. The nitro group, being a strong electron-withdrawing group, can pull electrons towards itself, making the carbon atoms attached to it more susceptible to attack by nucleophiles .

Safety and Hazards

Like many chemical compounds, 1,3-Dibromo-2-fluoro-4-nitrobenzene should be handled with care. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation if inhaled . It is recommended to use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Future Directions

The future directions for the use of 1,3-Dibromo-2-fluoro-4-nitrobenzene could include its application in the synthesis of more complex organic compounds. For example, it could be used as a building block in the synthesis of pharmaceuticals or agrochemicals . Its use in the Suzuki-Miyaura reaction suggests potential applications in the synthesis of biaryl compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dibromo-2-fluoro-4-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general steps include:

Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The process may include:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

    Purification Steps: Such as recrystallization or column chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dibromo-2-fluoro-4-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: Due to the presence of electron-withdrawing groups (nitro and halogens), the compound is susceptible to nucleophilic attack.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol (CH3OH) or potassium tert-butoxide (KOtBu) in tert-butanol (tBuOH).

    Reduction: Tin(II) chloride (SnCl2) in hydrochloric acid (HCl) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Major Products:

    Amino Derivatives: From the reduction of the nitro group.

    Substituted Benzene Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

1,3-Dibromo-2-fluoro-4-nitrobenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for the development of pharmaceutical compounds.

    Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.

    Agrochemicals: Intermediate in the production of pesticides and herbicides.

Comparison with Similar Compounds

    1,3-Dibromo-5-fluoro-2-nitrobenzene: Similar structure but with different substitution pattern.

    1,4-Dibromo-2-nitrobenzene: Lacks the fluorine atom.

    2-Bromo-1-fluoro-4-nitrobenzene: Different positions of bromine and fluorine atoms.

Uniqueness: 1,3-Dibromo-2-fluoro-4-nitrobenzene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. The combination of bromine, fluorine, and nitro groups makes it a valuable intermediate in various chemical synthesis processes.

Properties

IUPAC Name

1,3-dibromo-2-fluoro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2FNO2/c7-3-1-2-4(10(11)12)5(8)6(3)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAZRLIFDXCGVJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00652088
Record name 1,3-Dibromo-2-fluoro-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

557789-62-5
Record name 1,3-Dibromo-2-fluoro-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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